molecular formula C8H6FN B1304775 4-Fluoroindole CAS No. 387-43-9

4-Fluoroindole

Cat. No. B1304775
CAS RN: 387-43-9
M. Wt: 135.14 g/mol
InChI Key: ZWKIJOPJWWZLDI-UHFFFAOYSA-N
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Description

4-Fluoroindole (CAS number 387-43-9) is a mono-fluorinated indole, a benzene ring fused pyrrole heterocyclic compound . It is used as a synthesis intermediate for dyes and APIs in applications of drug discovery, OLEDs, DSSCs, and bioimaging . It is also used as a reactant for the preparation of tryptophan dioxygenase inhibitors, antifungal agents, and Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the Management of Hyperglycemia in Diabetes .


Synthesis Analysis

4-Fluoroindole can be synthesized from 2-fluoro-6-nitrotoluene . The derivatization of indole is versatile. Substitution of 1-position (on the nitrogen) is achieved with sodium hydride or potassium hydride making it a nucleophile . The 3-position can be activated with a Grignard reagent, namely methylmagnesium bromide or an organozinc compound . Position 2 of indole can be modified via directed ortho lithiation .


Molecular Structure Analysis

The molecular formula of 4-Fluoroindole is C8H6FN . It has a molecular weight of 135.14 g/mol . The structure of 4-Fluoroindole consists of a benzene ring fused with a pyrrole heterocyclic compound .


Chemical Reactions Analysis

4-Fluoroindole can be converted into 2-fluoroindoles in a formal [4+1] cyclization from readily accessible ortho-vinylanilines and difluorocarbene . The reaction undergoes a cascade difluorocarbene-trapping and intramolecular Michael addition reaction followed by C sp3 -F bond cleavage .


Physical And Chemical Properties Analysis

4-Fluoroindole appears as a white powder . It has a melting point of 30 °C – 32 °C . The density of 4-Fluoroindole is 1.3±0.1 g/cm3 . It has a boiling point of 258.0±13.0 °C at 760 mmHg .

Scientific Research Applications

Pharmaceutical Applications: Enhancing Antibiotic Efficacy

4-Fluoroindole has been identified as a compound that can improve the effectiveness of certain antibiotics. For instance, it enhances the susceptibility of Pseudomonas aeruginosa to kanamycin, an aminoglycoside antibiotic . This application is particularly significant given the increasing prevalence of antibiotic-resistant pathogens.

Organic Electronics: OLEDs and DSSCs

In the field of organic electronics, 4-Fluoroindole serves as a building block for the synthesis of materials used in Organic Light Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs) . Its incorporation into these devices is due to its favorable electronic properties, which contribute to improved performance and efficiency.

Bioimaging: Cancer Cell Monitoring

The compound’s photophysical properties make it suitable for bioimaging applications. It is used to monitor cancer cells, especially under anti-cancer treatments, providing a non-invasive method to track the progression or regression of tumors .

Anticancer Immunomodulators

4-Fluoroindole is used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . These compounds can modulate the immune system to target and destroy cancer cells more effectively.

Antifungal Agents

Research has shown that 4-Fluoroindole can be used to create compounds with antifungal properties . This application is crucial for developing new treatments against fungal infections, which are a significant concern in both agriculture and medicine.

Diabetes Management

Another important application is the synthesis of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors using 4-Fluoroindole . These inhibitors are used for managing hyperglycemia in diabetes, representing a novel approach to controlling blood sugar levels.

Synthesis of Biologically Active Molecules

4-Fluoroindole is a versatile intermediate in the synthesis of a wide range of biologically active molecules. It’s used in the chemoenzymatic synthesis of indole-containing acyloin derivatives, which are key intermediates in the production of antimicrobial and antiviral agents .

Fluorinated Heterocycles in Medicinal Chemistry

Lastly, fluorinated indoles like 4-Fluoroindole are important subunits in many pharmacologically active compounds. They serve as inhibitors of HIV-1, ligands for the CB2 cannabinoid receptor, and agents preventing thrombus formation . The presence of the fluorine atom often enhances the biological activity and metabolic stability of these compounds.

Safety and Hazards

4-Fluoroindole causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful if swallowed or in contact with skin . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Indole-containing acyloins, like 4-Fluoroindole, are key intermediates in the synthesis of biologically active molecules such as carbazoles, β-carbolines, and other indole-containing molecules . They are also key precursors of antimicrobial/antiviral agents . Therefore, the development of straightforward synthetic approaches to access 2-fluoroindoles is highly desirable for studying their fundamental properties and applications .

properties

IUPAC Name

4-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKIJOPJWWZLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379061
Record name 4-Fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroindole

CAS RN

387-43-9
Record name 4-Fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROINDOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Raney Nickel (500 mg) was added to a suspension of 1-[2-(2-fluoro-6-nitro-phenyl)vinyl]pyrrolidine (6 g, 25.42 mmol) in methanol (50 mL) and hydrogenated under atmospheric pressure at ambient temperature for 20 h. The mixture was filtered through a pad of Celite and the filtrate was concentrated in vacuo to afford 4-fluoro-1H-indole (2.05 g, 60%) as a brown liquid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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